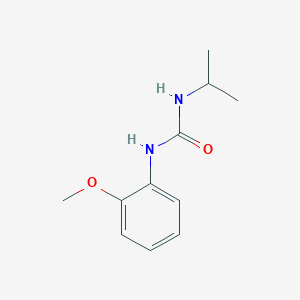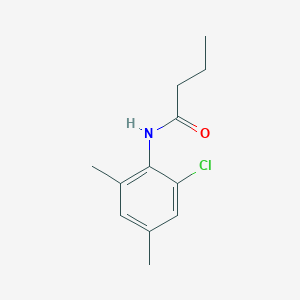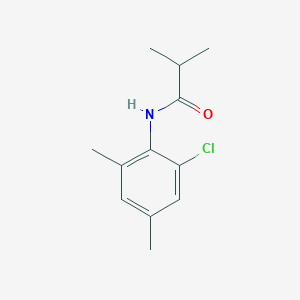
1-(2-Fluorophenyl)-3-propylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-3-propylurea is a compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a urea derivative that has been synthesized and studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorophenyl)-3-propylurea involves the inhibition of specific enzymes and signaling pathways. In cancer research, it inhibits angiogenesis by targeting vascular endothelial growth factor (VEGF) and its receptor (VEGFR). It also induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. In diabetes research, it improves insulin sensitivity by activating AMP-activated protein kinase (AMPK) and inhibiting protein tyrosine phosphatase 1B (PTP1B). In Alzheimer's disease research, it reduces amyloid beta accumulation by inhibiting beta-secretase (BACE1) and gamma-secretase.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)-3-propylurea has been found to have various biochemical and physiological effects. In cancer research, it inhibits cell proliferation, migration, and invasion. It also reduces tumor growth and angiogenesis. In diabetes research, it improves glucose uptake and insulin sensitivity. It also reduces inflammation and oxidative stress. In Alzheimer's disease research, it reduces amyloid beta accumulation and improves cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Fluorophenyl)-3-propylurea in lab experiments include its specificity and potency. It has been found to selectively target specific enzymes and signaling pathways, which makes it a valuable tool for studying disease mechanisms. It is also potent, which means that small amounts can produce significant effects. The limitations of using 1-(2-Fluorophenyl)-3-propylurea in lab experiments include its potential toxicity and off-target effects. It is important to use appropriate controls and dosages to minimize these effects.
Direcciones Futuras
There are several future directions for research on 1-(2-Fluorophenyl)-3-propylurea. In cancer research, it can be studied further for its potential use in combination therapy with other anticancer agents. In diabetes research, it can be studied further for its potential use in improving beta cell function and preventing diabetes complications. In Alzheimer's disease research, it can be studied further for its potential use in combination therapy with other disease-modifying agents. Additionally, it can be studied further for its potential use in other diseases such as cardiovascular disease and neurodegenerative diseases.
Conclusion:
1-(2-Fluorophenyl)-3-propylurea is a compound that has potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in disease treatment.
Métodos De Síntesis
The synthesis method for 1-(2-Fluorophenyl)-3-propylurea involves the reaction of 2-fluoroaniline with propyl isocyanate. The reaction takes place in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is purified by recrystallization to obtain a white crystalline solid.
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)-3-propylurea has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, it has been found to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, it has been found to reduce amyloid beta accumulation and improve cognitive function.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOMJLUWILDFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-propylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
methanone](/img/structure/B7458777.png)

![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)




![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)
![Ethyl 4-methyl-2-[[2-(4-nitrophenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7458840.png)
![1-[(5-Bromopyridin-3-yl)carbonyl]azepane](/img/structure/B7458848.png)

